molecular formula C19H16BrN3O B4190546 2-(5-bromo-3-cyano-1H-indol-1-yl)-N-(1-phenylethyl)acetamide

2-(5-bromo-3-cyano-1H-indol-1-yl)-N-(1-phenylethyl)acetamide

Cat. No.: B4190546
M. Wt: 382.3 g/mol
InChI Key: SOEVJGQJGNFOCF-UHFFFAOYSA-N
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Description

2-(5-bromo-3-cyano-1H-indol-1-yl)-N-(1-phenylethyl)acetamide is a synthetic organic compound that belongs to the indole family Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-bromo-3-cyano-1H-indol-1-yl)-N-(1-phenylethyl)acetamide typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Bromination: The indole core is then brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the 5-position.

    Cyano Group Introduction: The cyano group can be introduced through a nucleophilic substitution reaction using a suitable cyanating agent like potassium cyanide (KCN).

    Acetamide Formation: The final step involves the acylation of the indole derivative with N-(1-phenylethyl)acetamide under basic or acidic conditions to form the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the indole core, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine or other reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield indole-2,3-diones, while reduction of the cyano group may produce primary amines.

Scientific Research Applications

2-(5-bromo-3-cyano-1H-indol-1-yl)-N-(1-phenylethyl)acetamide may have various applications in scientific research, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Exploration as a lead compound in drug discovery for its potential therapeutic properties.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. Potential mechanisms may include:

    Binding to Receptors: Interaction with specific receptors or enzymes, leading to modulation of their activity.

    Pathway Modulation: Influence on cellular signaling pathways, potentially affecting processes like cell proliferation, apoptosis, or inflammation.

Comparison with Similar Compounds

Similar Compounds

    2-(5-bromo-1H-indol-3-yl)acetamide: Lacks the cyano group and phenylethyl substituent.

    2-(3-cyano-1H-indol-1-yl)acetamide: Lacks the bromine atom and phenylethyl substituent.

    N-(1-phenylethyl)-2-(1H-indol-1-yl)acetamide: Lacks the bromine and cyano groups.

Uniqueness

2-(5-bromo-3-cyano-1H-indol-1-yl)-N-(1-phenylethyl)acetamide is unique due to the presence of all three functional groups (bromine, cyano, and phenylethyl), which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

2-(5-bromo-3-cyanoindol-1-yl)-N-(1-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16BrN3O/c1-13(14-5-3-2-4-6-14)22-19(24)12-23-11-15(10-21)17-9-16(20)7-8-18(17)23/h2-9,11,13H,12H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOEVJGQJGNFOCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)CN2C=C(C3=C2C=CC(=C3)Br)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(5-bromo-3-cyano-1H-indol-1-yl)-N-(1-phenylethyl)acetamide
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2-(5-bromo-3-cyano-1H-indol-1-yl)-N-(1-phenylethyl)acetamide

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